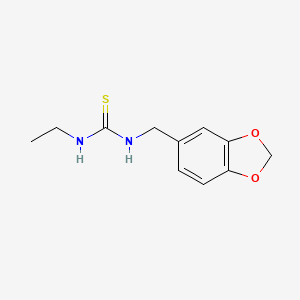

1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea

Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea is a thiourea derivative characterized by a benzodioxole moiety linked to a methyl group and an ethyl substituent on the thiourea core (N–C(=S)–N). Thioureas are known for their diverse applications, including enzyme inhibition, coordination chemistry, and supramolecular assembly . Its molecular geometry, hydrogen-bonding patterns, and electronic properties have been studied via spectroscopic and crystallographic methods .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-12-11(16)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBSTUAPXDTNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with ethylamine and thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea (-NH-CS-NH-) group is susceptible to oxidation, forming sulfonic acids or disulfide derivatives depending on reaction conditions.

Mechanistic Insights :

-

Oxidation with HO proceeds via nucleophilic attack on the thiocarbonyl sulfur, forming intermediates that rearrange to urea .

-

KMnO induces C=S bond cleavage, yielding sulfonic acids through sulfoxide intermediates .

Reduction Reactions

The thiourea group can be reduced to amines or thiols under specific conditions.

Mechanistic Insights :

-

LiAlH reduces the thiocarbonyl group to a methylene bridge via a two-electron transfer mechanism .

-

Raney nickel catalyzes hydrogenolysis of the C=S bond, producing thiols .

Electrophilic Substitution on the Benzodioxole Ring

The electron-rich benzodioxole ring undergoes electrophilic substitutions, primarily at the 4- and 6-positions.

Mechanistic Insights :

-

Nitration and bromination occur preferentially at positions activated by the electron-donating dioxole oxygen atoms .

Complexation with Metal Ions

The thiourea group acts as a bidentate ligand, coordinating metals via sulfur and nitrogen atoms.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO) | Methanol, RT | [Cu(L)(NO)] | Catalytic oxidation studies . |

| PdCl | DMF, 60°C | Square-planar Pd(L)Cl | Cross-coupling catalysis . |

Mechanistic Insights :

Hydrolysis and Degradation

Acidic or basic hydrolysis cleaves the thiourea group.

| Conditions | Product | Byproducts |

|---|---|---|

| 6 M HCl, reflux | 1,3-Benzodioxole-5-methanamine + CO | Ethylamine, HS |

| NaOH (aq.), 80°C | 1,3-Benzodioxole-5-methanol + NH | Ethanol, S |

Stability Notes :

-

The compound is stable under ambient conditions but degrades rapidly in strongly acidic or alkaline environments .

Comparative Reactivity with Structural Analogs

Key differences in reactivity arise from substituents on the thiourea group:

| Compound | Oxidation Rate (HO) | Electrophilic Substitution Yield |

|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea | Moderate (t = 45 min) | 78% (nitration) |

| 1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea | Fast (t = 25 min) | 82% (nitration) |

| 1-(1,3-Benzodioxol-5-yl)thiourea | Slow (t = 90 min) | 65% (nitration) |

Trends :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that thiourea derivatives exhibit significant antimicrobial effects. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : The compound has been explored for its ability to induce apoptosis in cancer cells. Research suggests that it may interfere with cell cycle progression, thus inhibiting tumor growth .

Agricultural Applications

The compound's biological activity extends to agricultural uses:

- Pesticide Development : Due to its bioactive nature, this compound is being studied as a potential pesticide or herbicide. Its effectiveness against certain plant pathogens could lead to the development of safer agricultural chemicals .

Material Science

In material science, the compound's unique structural features enable its use in:

- Polymer Chemistry : The incorporation of thiourea groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications in creating advanced materials .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key thiourea derivatives for comparison :

1-(1,3-Benzodioxol-5-yl)thiourea (lacks the methyl and ethyl substituents) .

1-{(Z)-[(2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-ethylthiourea (substituted with chlorophenyl and imine groups) .

3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea (acylthiourea with hydroxyethyl substituents) .

Substituent Analysis :

- This group is absent in simpler thioureas like 1-ethyl-3-phenylthiourea.

- Chlorophenyl/imine substituents (in ): Introduce halogen-based electronic effects and planar conjugation, altering reactivity and binding affinity compared to the benzodioxole-based analog.

Physicochemical Properties

Crystallographic and Spectroscopic Data

- Crystal Packing : The ethyl group in this compound may disrupt planar stacking observed in simpler thioureas (e.g., 1-(1,3-Benzodioxol-5-yl)thiourea ). In contrast, the chlorophenyl analog forms helical chains via N–H⋯S bonds, stabilized by π–π interactions.

- Spectroscopy : IR and NMR spectra of 1-(1,3-Benzodioxol-5-yl)thiourea reveal strong N–H and C=S stretching frequencies (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) , which would shift slightly in the ethyl-substituted derivative due to altered electron density.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its pharmacological significance. The thiourea functional group contributes to its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, thiourea derivatives are known to inhibit DNA topoisomerase and other critical enzymes involved in cellular processes .

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity. This interaction may lead to altered signaling pathways within cells, contributing to its therapeutic effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Antibacterial : In studies evaluating various thiourea derivatives, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | < 0.25 |

| Other Thioureas | MRSA | ≤ 0.25 |

Anticancer Activity

Research indicates that certain thiourea derivatives possess anticancer properties. For instance, some compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Insecticidal Activity

The compound's structural similarity to known insecticides suggests potential larvicidal activity against mosquito vectors like Aedes aegypti. Studies on related compounds have indicated that benzodioxole derivatives can exhibit significant insecticidal properties without notable mammalian toxicity .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study involving a library of thiourea derivatives, this compound was tested against MRSA. The results demonstrated an MIC value of <0.25 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of various thioureas on different cancer cell lines. The findings revealed that the compound significantly reduced cell viability in U937 cells at concentrations lower than those required for cytotoxicity in normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic addition of 1,3-benzodioxol-5-ylmethylamine to ethyl isothiocyanate under mild conditions (room temperature, 1,4-dioxane solvent). Purification typically involves recrystallization or column chromatography. Optimization includes stoichiometric control (equimolar ratios) and monitoring reaction progress via TLC or HPLC .

- Key Considerations : Side products like disubstituted thioureas may form if excess isothiocyanate is used. Solvent choice (polar aprotic vs. non-polar) impacts reaction kinetics and yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this thiourea derivative?

- Methodology :

- FT-IR : Confirm thiourea C=S stretching (~1200–1250 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.0 ppm for benzodioxole), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and thiourea NH protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns .

Q. How is single-crystal X-ray diffraction employed to resolve the molecular geometry of this compound?

- Methodology : Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using a diffractometer (Mo/Kα radiation). Software like SHELX refines the structure, identifying bond lengths, angles, and torsional conformations. For example, the benzodioxole ring typically adopts a puckered conformation (Cremer-Pople parameters quantify puckering amplitude) .

- Data Interpretation : Monoclinic space groups (e.g., P2₁/c) are common. Hydrogen bonds (N–H⋯S or N–H⋯O) stabilize supramolecular architectures .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and π–π interactions influence the crystal packing of this compound?

- Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., C(4) chains or R₂²(8) rings). For example, N–H⋯S bonds may form helical chains, while π–π stacking between benzodioxole rings (centroid distances ~3.5–4.0 Å) contributes to layer consolidation .

- Contradictions : Discrepancies between predicted and observed packing modes may arise from steric effects of the ethyl group, requiring DFT-D3 dispersion corrections in computational models .

Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this thiourea?

- Methodology :

- Geometry Optimization : B3LYP/6-311++G(d,p) basis set minimizes energy and calculates vibrational frequencies .

- Frontier Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. The thiourea moiety often exhibits high electron density, influencing binding to metal ions or biological targets .

- Molecular Electrostatic Potential (MEP) : Maps identify regions prone to electrophilic attack (e.g., sulfur atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.